molecular formula C10H7Cl2N3O B1655043 2-(benzyloxy)-4,6-dichloro-1,3,5-triazine CAS No. 30886-24-9

2-(benzyloxy)-4,6-dichloro-1,3,5-triazine

Cat. No.: B1655043
CAS No.: 30886-24-9
M. Wt: 256.08 g/mol
InChI Key: BLYRMYBCLLKQBV-UHFFFAOYSA-N
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Description

2-(benzyloxy)-4,6-dichloro-1,3,5-triazine is a chemical compound with the molecular formula C10H7Cl2N3O. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science . This compound is characterized by the presence of a benzyloxy group and two chlorine atoms attached to a triazine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzyloxy)-4,6-dichloro-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with benzyl alcohol. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the substitution reaction . The reaction conditions usually involve heating the mixture to a temperature range of 70-80°C in a suitable solvent like dioxane or acetonitrile.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified using techniques like recrystallization or column chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-(benzyloxy)-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-4,6-dichloro-1,3,5-triazine involves its interaction with nucleophilic sites in target molecules. The chlorine atoms in the triazine ring are highly electrophilic, making them susceptible to nucleophilic attack. This property allows the compound to modify biological macromolecules such as proteins and nucleic acids, potentially leading to therapeutic effects . The benzyloxy group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Uniqueness: 2-(benzyloxy)-4,6-dichloro-1,3,5-triazine stands out due to its unique combination of a benzyloxy group and two chlorine atoms, which confer distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of chemical products and a promising candidate for further research in various scientific fields .

Properties

IUPAC Name

2,4-dichloro-6-phenylmethoxy-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-8-13-9(12)15-10(14-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYRMYBCLLKQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275345
Record name 2-benzyloxy-4,6-dichloro-[1,3,5]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30886-24-9
Record name 2-benzyloxy-4,6-dichloro-[1,3,5]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

First, a synthesis method of the hydroxy group-protecting agent 3 will be explained. An activated molecular sieve 4A, 54.1 μL (0.525 m mol) of benzyl alcohol, 118.9 mg (0.600 m mol) of 1,10-phenanthroline hydrate, 1.00 mL of dichloromethane, 92.2 mg (0,500 m mol) of cyanuric chloride were added to a test tube, and reacted at 0 degree under a nitrogen atmosphere for 5 hours. After the reaction, a precipitate was filtered, and 20 mL of ethyl acetate was added to the filtrate, which was washed with 10 mL of an aqueous solution of saturated sodium hydrogen carbonate, 5 mL of water, 10 mL of 1 N hydrochloric acid, 5 mL of water and 10 mL of saturated salt water. A resulting organic phase was dried by magnesium sulfate, from which ethyl acetate was distilled away, and the residue was isolated and purified by silica-gel chromatography to obtain 58.9 mg of 6-benzyloxy-2,4-dichloro-1,3,5-triazine (yield: 46%).
[Compound]
Name
hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
54.1 μL
Type
reactant
Reaction Step Two
Quantity
118.9 mg
Type
reactant
Reaction Step Two
Quantity
92.2 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-(benzyloxy)-4,6-dichloro-1,3,5-triazine

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